Cas no 107811-32-5 (Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-)
![Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- structure](https://it.kuujia.com/scimg/cas/107811-32-5x500.png)
107811-32-5 structure
Nome del prodotto:Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
- Butanediamide,N-(1-methylethyl)-N'-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- (9CI)
- N'-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide
- Succinamide, N-isopropyl-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
- DTXSID60148270
- N-Isopropyl-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)succinamide
- 107811-32-5
- Butanediamide, N-(1-methylethyl)-N'-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)-
-
- Inchi: InChI=1S/C12H20N4O2S/c1-7(2)11-15-16-12(19-11)14-10(18)6-5-9(17)13-8(3)4/h7-8H,5-6H2,1-4H3,(H,13,17)(H,14,16,18)
- Chiave InChI: KYWCLBUQSYXELA-UHFFFAOYSA-N
- Sorrisi: CC(NC(CCC(NC1=NN=C(C(C)C)S1)=O)=O)C
Proprietà calcolate
- Massa esatta: 284.1309
- Massa monoisotopica: 284.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 6
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 112Ų
Proprietà sperimentali
- Densità: 1.198
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.553
- PSA: 83.98
- LogP: 3.39460
Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Letteratura correlata
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
107811-32-5 (Butanediamide,N1-(1-methylethyl)-N4-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-) Prodotti correlati
- 2168775-04-8(1-(chloromethyl)-7-oxaspiro4.5decane)
- 1330-75-2(Diisooctyl fumarate)
- 1594780-08-1(3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione)
- 2680772-18-1(2-(1-Acetyl-3,3-dimethylpiperidin-4-yl)acetic acid)
- 888453-85-8(N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide)
- 941878-89-3(4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide)
- 1805025-36-8(4-Bromo-3-methyl-2-nitropyridine)
- 1804893-13-7(5-Chloro-3-phenylpyridine-2-carbonyl chloride)
- 866588-63-8(2-{7-benzoyl-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-yl}-N-(4-ethoxyphenyl)acetamide)
- 175965-79-4(3-Pyridinamine,2-fluoro-4-methoxy-)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
